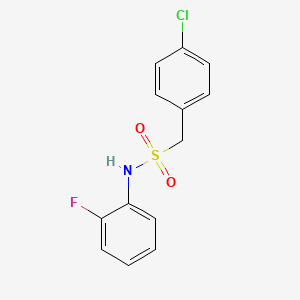![molecular formula C14H11NOS B5172581 [4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMT-047 or BMT-049, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of BMT-047 is not fully understood, but it is thought to involve the inhibition of several different enzymes and signaling pathways. One study found that BMT-047 inhibited the activity of an enzyme called protein kinase C, which is involved in cell growth and division. Another study found that BMT-047 inhibited the activity of a signaling pathway called the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
BMT-047 has been shown to have a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. One study found that BMT-047 inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that BMT-047 had a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BMT-047 has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes and signaling pathways. However, it also has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Future Directions
There are several future directions for research on BMT-047, including:
1. Investigating its potential as a therapeutic agent for cancer, Parkinson's disease, and other neurological disorders.
2. Studying its mechanism of action in more detail to better understand its effects on enzymes and signaling pathways.
3. Developing new derivatives of BMT-047 with improved potency and specificity.
4. Investigating its potential as a tool for drug discovery and development.
Conclusion
In conclusion, BMT-047 is a promising compound for use in scientific research due to its potential applications in cancer research, neuroscience, and drug discovery. While its mechanism of action is not fully understood, it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation. Further research is needed to fully understand its potential as a therapeutic agent and tool for drug discovery.
Synthesis Methods
The synthesis of BMT-047 involves several steps, including the reaction of 2-pyridinecarboxaldehyde with 2-mercaptobenzothiazole to form 2-(benzothiazol-2-yl)pyridine. This intermediate is then reacted with formaldehyde and sodium borohydride to produce [4-(1-benzothien-7-yl)-2-pyridinyl]methanol. Finally, the compound is treated with trifluoroacetic acid to form the [4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt) form of BMT-047.
Scientific Research Applications
BMT-047 has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. One study found that BMT-047 inhibited the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. Another study found that BMT-047 had a neuroprotective effect in a mouse model of Parkinson's disease.
properties
IUPAC Name |
[4-(1-benzothiophen-7-yl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c16-9-12-8-11(4-6-15-12)13-3-1-2-10-5-7-17-14(10)13/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZTZPKUODXKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=NC=C3)CO)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)

![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)
![2-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5172568.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)
